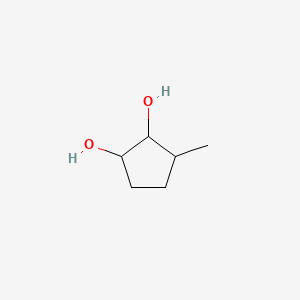

3-Methyl-1,2-cyclopentanediol

Description

The exact mass of the compound 3-Methyl-1,2-cyclopentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1,2-cyclopentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2-cyclopentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANFKJUPLALTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950248 | |

| Record name | 3-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27583-37-5 | |

| Record name | 3-Methylcyclopentan-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027583375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27583-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylcyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1,2-cyclopentanediol (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTAN-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHP8NDM33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1,2-cyclopentanediol chemical properties

[1]

Part 1: Executive Technical Summary

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) is a vicinal diol comprising a five-membered aliphatic ring substituted with a methyl group at the C3 position. It exists as two diastereomers—cis and trans—each possessing distinct thermodynamic and reactivity profiles.

Its primary industrial significance lies in its role as the immediate precursor to 3-Methyl-1,2-cyclopentanedione (Cyclotene/Maple Lactone), a high-value flavorant. In pharmaceutical research, the compound serves as a chiral scaffold for carbocyclic nucleosides (e.g., Aristeromycin analogs), where the cyclopentane ring mimics the ribose sugar of DNA/RNA, conferring resistance to hydrolytic cleavage by phosphorylases.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-Methylcyclopentane-1,2-diol |

| CAS Number (Mix) | 27583-37-5 |

| CAS (Stereoisomers) | cis: 5057-98-7 (Generic ref); trans: 5057-99-8 (Generic ref) |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| SMILES | CC1C(O)C(O)CC1 |

Part 2: Physicochemical Profile[7]

The stereochemistry of the hydroxyl groups significantly influences the physical state and intramolecular forces. The cis-isomer is capable of forming an intramolecular hydrogen bond, slightly lowering its boiling point relative to the trans-isomer, which relies exclusively on intermolecular bonding.

Comparative Properties Table

| Property | 3-Methyl-1,2-cyclopentanediol (General) | cis-Isomer (Predicted/Inferred) | trans-Isomer (Predicted/Inferred) |

| Physical State | Viscous Liquid / Low-melting Solid | Liquid at RT (MP ~20-25°C) | Crystalline Solid (MP >40°C) |

| Boiling Point | 215–220 °C (at 760 mmHg) | ~108 °C (at 20 mmHg) | ~115 °C (at 20 mmHg) |

| Density | 1.08 g/cm³ | ~1.09 g/cm³ | ~1.07 g/cm³ |

| LogP | 0.14 (Hydrophilic) | 0.10 | 0.18 |

| pKa | ~14.8 (Secondary Alcohol) | ~14.7 | ~14.9 |

| Solubility | Highly soluble in H₂O, EtOH, DMSO | Miscible | Soluble |

Note: Experimental values for the specific 3-methyl derivative are scarce; values are extrapolated from 1,2-cyclopentanediol analogs and validated against computational models (Cheméo, PubChem).

Part 3: Synthesis & Production Architectures

The synthesis of 3-methyl-1,2-cyclopentanediol is dictated by the required stereochemistry. Two primary routes exist: Oxidative Functionalization (from alkene) and Reductive Reconstruction (from dione).

Route A: Stereoselective Dihydroxylation (From 3-Methylcyclopentene)

This route is preferred for generating high-purity chiral building blocks for drug discovery.

-

Syn-Dihydroxylation (Yields cis-Diol):

-

Reagents: Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO), Acetone/Water (Upjohn conditions).

-

Mechanism: The osmium tetroxide forms a cyclic osmate ester across the syn face of the double bond (C1=C2). Hydrolysis releases the cis-diol.

-

Stereocontrol: The C3-methyl group exerts steric influence, favoring attack from the face anti to the methyl group, yielding the all-cis or 1,2-cis-2,3-trans isomer depending on conditions.

-

-

Anti-Dihydroxylation (Yields trans-Diol):

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA) followed by acidic hydrolysis (H₃O⁺).

-

Mechanism: Epoxidation forms 3-methyl-1,2-epoxycyclopentane. Subsequent acid-catalyzed ring opening occurs via backside attack (Sₙ2-like), inverting the configuration at the attacked carbon.

-

Route B: Hydrogenation of Cyclotene (Industrial)

Used when the diol is a transient intermediate or for bulk production where stereochemistry is less critical.

-

Substrate: 3-Methyl-1,2-cyclopentanedione (Cyclotene).[1][2]

-

Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel.

-

Conditions: 50–100 bar H₂, 80–120°C.

-

Outcome: Reduction of the ketone functions yields the diol. Kinetic control typically favors the cis-isomer due to catalyst surface approach constraints.

Visualization: Synthesis Pathways[9]

Caption: Stereodivergent synthesis pathways from alkene precursors and redox connection to Cyclotene.

Part 4: Chemical Reactivity & Functionalization[10][11]

The 1,2-diol motif is a versatile handle for further chemical elaboration.

Oxidation to Cyclotene (Flavor Synthesis)

The most commercially relevant reaction is the oxidation of the diol back to the diketone (or keto-enol tautomer).

-

Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or catalytic dehydrogenation (Cu/Zn catalysts at 250°C).

-

Mechanism: Sequential oxidation of hydroxyls. The resulting 1,2-diketone tautomerizes to the stable enol form (Cyclotene), driven by conjugation and hydrogen bonding.

Acetal Protection (Drug Development)

To utilize the ring in nucleoside synthesis, the diol must often be protected.

-

Reagent: 2,2-Dimethoxypropane (DMP) + pTsOH (cat).

-

Product: 3-Methyl-cyclopentane-1,2-acetonide.

-

Selectivity: The cis-isomer reacts rapidly to form a strained 5,5-fused bicyclic system. The trans-isomer reacts poorly or not at all, making this a method for kinetic resolution of isomers.

Oxidative Cleavage

-

Reagent: NaIO₄ (Sodium Periodate).

-

Product: 3-Methyl-1,5-pentanedial (Open chain dialdehyde).

-

Utility: Ring-opening strategy to access chiral acyclic fragments.

Part 5: Experimental Protocols

Protocol 1: Upjohn Dihydroxylation (Synthesis of cis-Diol)

Use this protocol to generate the cis-isomer from 3-methylcyclopentene.

-

Setup: Charge a round-bottom flask with 3-methylcyclopentene (10 mmol) and NMO (11 mmol, 50% aq. solution).

-

Solvent: Add Acetone:Water (3:1 v/v, 20 mL).

-

Catalyst: Add OsO₄ (2.5% wt in t-BuOH, 0.2 mol%). Caution: OsO₄ is volatile and highly toxic. Use extreme care.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (stain with KMnO₄; alkene spot disappears, polar diol spot appears).

-

Quench: Add solid Na₂SO₃ (1 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV).

-

Workup: Filter through Celite. Extract filtrate with EtOAc (3x). Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol 2: Swern Oxidation (Diol to Cyclotene)

Use this protocol to convert the diol to the flavor compound.

-

Activation: To oxalyl chloride (1.1 eq) in dry DCM at -78°C, add dry DMSO (2.2 eq) dropwise. Stir 15 min.

-

Addition: Add 3-methyl-1,2-cyclopentanediol (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

-

Termination: Add Et₃N (5.0 eq) and warm to Room Temperature.

-

Result: The reaction yields the 1,2-dione, which spontaneously tautomerizes to 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene).

Part 6: Applications in Drug Design

Carbocyclic Nucleosides

The 3-methyl-1,2-cyclopentanediol scaffold mimics the ribose sugar in nucleosides. Replacing the ring oxygen of ribose with a methylene group (CH₂) increases metabolic stability against phosphorylases.

-

Target: Antiviral and anticancer agents (e.g., Neplanocin A analogs).

-

Logic: The diol provides the 2',3'-hydroxyls necessary for hydrogen bonding within the enzyme active site, while the 3-methyl group can be used to probe steric bulk tolerance or lock conformation.

Visualization: Metabolic Precursor Relationship

Caption: Divergent utility in flavor manufacturing vs. pharmaceutical scaffold construction.

Part 7: References

-

Sigma-Aldrich. 3-Methyl-1,2-cyclopentanedione Product Sheet (Cyclotene).Link

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides. Tetrahedron Letters. Link

-

ChemicalBook. 3-Methylcyclopent-2-en-1-one Synthesis and Properties.Link

-

PubChem. Compound Summary: 3-Methyl-1,2-cyclopentanedione.[1][2] National Library of Medicine. Link

-

Cheméo. Physical Properties of 1,2-Cyclopentanediol isomers.Link

-

Sliwka, H. R. (1984).[3] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[3] Helvetica Chimica Acta.[3] Link

An In-depth Technical Guide to 3-Methyl-1,2-cyclopentanediol (CAS 27583-37-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape

This guide provides a comprehensive technical overview of 3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5), a chiral vicinal diol with significant potential as a versatile building block in advanced organic synthesis. It is crucial at the outset to distinguish this compound from a similarly named, yet structurally different, molecule: 3-Methyl-1,2-cyclopentanedione (CAS: 765-70-8). The dione, a flavoring agent also known as methylcyclopentenolone, is the oxidized counterpart to the diol.[1][2] This document will focus exclusively on the diol, detailing its structure, stereochemical complexity, synthesis, and applications relevant to the field of medicinal chemistry and drug discovery.

Core Physicochemical and Structural Characteristics

3-Methyl-1,2-cyclopentanediol is a saturated cyclic alcohol containing a five-membered carbocyclic ring. The defining features are two hydroxyl (-OH) groups on adjacent carbons (C1 and C2) and a methyl (-CH₃) group at the C3 position. These features impart a distinct polarity and stereochemical richness to the molecule.

Key Physicochemical Data

The following properties provide a quantitative profile of the molecule. It is important to note that experimental data for this specific compound is sparse in publicly accessible literature; therefore, many values presented are based on robust computational predictions using established methodologies like the Joback and Crippen methods.[3]

| Property | Value | Unit | Source / Method |

| CAS Number | 27583-37-5 | - | Guidechem[4] |

| Molecular Formula | C₆H₁₂O₂ | - | Benchchem[5] |

| Molecular Weight | 116.16 | g/mol | Benchchem[5] |

| Normal Boiling Point | 526.98 (253.83 °C) | K | Cheméo (Joback)[3] |

| Melting Point | 281.44 (8.29 °C) | K | Cheméo (Joback)[3] |

| Topological Polar Surface Area | 40.5 | Ų | Guidechem[4] |

| Hydrogen Bond Donors | 2 | - | Guidechem[4] |

| Hydrogen Bond Acceptors | 2 | - | Guidechem[4] |

| Octanol/Water Partition Coeff. (logP) | 0.138 | - | Cheméo (Crippen)[3] |

| Vapor Pressure (at 25°C) | 0.016 | mmHg | Guidechem[4] |

The Critical Role of Stereochemistry

The structure of 3-Methyl-1,2-cyclopentanediol possesses three stereogenic centers at positions C1, C2, and C3. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a theoretical maximum of eight distinct stereoisomers (four pairs of enantiomers) can exist.[5] This stereochemical complexity is the primary source of its value in drug development, where specific three-dimensional arrangements are often required for biological activity.

The relative orientation of the two hydroxyl groups defines the diastereomeric relationship:

-

cis -diols : Hydroxyl groups are on the same face of the cyclopentane ring.

-

trans -diols : Hydroxyl groups are on opposite faces of the ring.

Each of these configurations is further defined by the cis or trans relationship of the C3-methyl group relative to the hydroxyls, leading to the full set of possible isomers. The ability to selectively synthesize a single, desired stereoisomer is a key challenge and a primary focus of synthetic strategies involving this scaffold.

Caption: Logical hierarchy of the eight possible stereoisomers.

Synthesis and Purification

The synthesis of 3-Methyl-1,2-cyclopentanediol is most effectively approached via the reduction of its dione precursor. The overall strategy involves first synthesizing the α-dione, which exists predominantly as its more stable enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one, followed by a stereoselective reduction of the ketone and enol functionalities.

Caption: General two-step synthesis and purification workflow.

Step 1: Synthesis of the Precursor, 2-Hydroxy-3-methyl-2-cyclopenten-1-one

The precursor is a well-known compound used in the flavor industry. A common laboratory-scale preparation involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione.[2] Industrial methods often start from more accessible materials like fructose, which is first hydrodeoxygenated to 1-hydroxy-2,5-hexanedione, followed by an intramolecular aldol condensation/isomerization to yield the target enolone.[6]

Step 2: Protocol for Hydrogenation to 3-Methyl-1,2-cyclopentanediol

This protocol describes the reduction of the precursor to the target diol. The choice of catalyst and conditions can influence the stereochemical outcome. The following is a representative procedure based on established methods for reducing α,β-unsaturated ketones and related systems.[7]

Expert Insight: Catalytic hydrogenation is chosen for its efficiency in reducing both the ketone and the double bond of the enol in a single synthetic step. The use of a specialized catalyst could offer diastereoselectivity, but a standard catalyst like Palladium on carbon (Pd/C) or a noble metal catalyst in a high-pressure reactor is effective for achieving full saturation.

Materials & Equipment:

-

2-Hydroxy-3-methyl-2-cyclopenten-1-one

-

Palladium on Carbon (10% Pd/C) or alternative reduction catalyst

-

Methanol (anhydrous) or Ethanol

-

High-pressure hydrogenation vessel (e.g., Parr autoclave)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

-

Charging the Reactor: In a fume hood, charge the vessel with 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 eq). Add the Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Solvent Addition: Add anhydrous methanol to dissolve the substrate, typically to a concentration of 0.1-0.5 M.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen. Causality: Removing oxygen is critical to prevent catalyst deactivation and avoid creating a potentially explosive mixture with hydrogen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi, but can be higher depending on the scale and catalyst).

-

Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours.

-

Cooldown and Depressurization: Once the reaction is complete (pressure uptake ceases), cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen in a fume hood. Purge the vessel with nitrogen.

-

Work-up: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry. Wash the Celite pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Methyl-1,2-cyclopentanediol as an oil or waxy solid.

Step 3: Purification by Flash Column Chromatography

The crude product will likely be a mixture of diastereomers. Flash column chromatography is the standard method for separating these isomers based on their differential polarity.

Expert Insight: Diastereomers of diols often have very similar polarities, making separation challenging. A carefully selected solvent system is paramount. The hydroxyl groups make the molecule quite polar, so a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol) is often required. Thin-Layer Chromatography (TLC) must be used first to determine the optimal eluent system that provides the best separation (largest ΔRf) between the target isomers.

General Protocol:

-

Select Solvent System: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that shows good separation of the spots in the crude mixture.

-

Pack Column: Pack a glass column with silica gel using the chosen non-polar solvent.

-

Load Sample: Dissolve the crude diol in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

-

Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes or vials.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product(s).

-

Combine and Concentrate: Combine the pure fractions of each desired isomer and remove the solvent via rotary evaporation to yield the purified 3-Methyl-1,2-cyclopentanediol isomer(s).

Analytical Characterization

Confirming the identity and purity of the synthesized diol requires a combination of spectroscopic methods. While a comprehensive, publicly available experimental dataset for CAS 27583-37-5 is elusive, the expected spectral characteristics can be inferred from its structure.

| Technique | Expected Characteristics |

| ¹H NMR | O-H Protons: Broad singlets, typically between 2.0-5.0 ppm, whose chemical shift is dependent on concentration and solvent.C-H Protons (adjacent to OH): Resonances in the 3.5-4.5 ppm range.Aliphatic Protons: Complex multiplets in the 1.0-2.5 ppm region.Methyl Group: A doublet around 0.9-1.2 ppm, coupled to the adjacent methine proton. |

| ¹³C NMR | C-OH Carbons: Signals in the 65-85 ppm range.Aliphatic Carbons: Signals in the 20-50 ppm range.Methyl Carbon: A signal in the 10-20 ppm range. |

| IR Spectroscopy | O-H Stretch: A very strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 116.Fragmentation: Expect a significant peak for the loss of water (M-18) at m/z = 98. Other fragments would arise from cleavage of the cyclopentane ring. |

Note: The table describes predicted spectral features. Researchers should acquire experimental data on their synthesized material for definitive characterization.

Applications in Drug Discovery and Development

While 3-Methyl-1,2-cyclopentanediol may not be a final API itself, its true value lies in its role as a chiral building block or scaffold .[5] For drug development professionals, access to enantiomerically pure forms of such scaffolds is critical for synthesizing complex target molecules with precise stereochemistry.

The vicinal diol functionality is particularly useful for several reasons:

-

Chiral Pool Synthesis: Enantiopure diols can be used as starting materials to impart chirality into a target molecule from the beginning of a synthetic route.

-

Asymmetric Synthesis: The diol can be used as a chiral auxiliary, temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction, and then removed.

-

Further Functionalization: The two hydroxyl groups can be selectively protected and deprotected, allowing for the stepwise introduction of other functional groups at specific positions. This controlled derivatization is essential for building the complex architectures found in many natural products and pharmaceuticals, such as carbocyclic nucleosides or prostaglandin analogues.

The presence of the methyl group provides an additional stereocenter and a point of steric influence, which can be exploited to control the conformation of the cyclopentane ring and direct the approach of reagents in subsequent synthetic steps. This level of control is fundamental in medicinal chemistry, where the precise 3D shape of a molecule dictates its interaction with biological targets like enzymes and receptors.

References

-

MDPI. Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. Available from: [Link]

-

PubChem. 3-Methyl-1,2-cyclopentanedione. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones. Available from: [Link]

- Google Patents. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione.

- Google Patents. CN105585470A - Method of preparing 2-hydroxy-3-methyl-2-cyclopentene-1-one from fructose.

-

Cheméo. Chemical Properties of 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5). Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

SIELC Technologies. 2-Hydroxy-3-methylcyclopent-2-en-1-one. Available from: [Link]

-

Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0169943). Available from: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

-

Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±) -. Available from: [Link]

Sources

- 1. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 3. 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Methyl-1,2-cyclopentanediol | 27583-37-5 | Benchchem [benchchem.com]

- 6. CN105585470A - Method of preparing 2-hydroxy-3-methyl-2-cyclopentene-1-one from fructose - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Stereochemical Architecture and Synthesis of 3-Methyl-1,2-cyclopentanediol

This guide provides an in-depth technical analysis of the stereoisomers of 3-Methyl-1,2-cyclopentanediol, focusing on their structural classification, stereoselective synthesis, and validation protocols.

Executive Summary

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5 for generic) is a cyclic vicinal diol featuring three contiguous chiral centers on a five-membered ring. While often overshadowed by its oxidized derivative Cyclotene (a potent maple/caramel flavorant), the diol serves as a critical chiral scaffold in the synthesis of bioactive cyclopentanoids and prostaglandins.

This guide addresses the complexity of its 8 theoretical stereoisomers , providing researchers with a roadmap for stereoselective synthesis (Syn- vs. Anti-dihydroxylation) and self-validating characterization methods.

Stereochemical Matrix

The molecule contains three stereocenters at positions C1, C2, and C3. Unlike unsubstituted 1,2-cyclopentanediol, the presence of the methyl group at C3 breaks the potential for meso symmetry. Consequently, there are 8 distinct stereoisomers existing as 4 diastereomeric pairs .

The Diastereomeric Families

We classify these based on the relative orientation of the hydroxyl groups (

| Designation | Relative Stereochemistry | Configuration (Example Enantiomer) | Synthetic Access Route |

| Isomer A | All-cis (Syn-Syn) | OsO | |

| Isomer B | OsO | ||

| Isomer C | Epoxidation | ||

| Isomer D | Epoxidation |

Note: The "Major" product in OsO

dihydroxylation is typically the one where the reagents attack from the face anti to the steric bulk of the methyl group, resulting in the hydroxyls being cis to each other but trans to the methyl group (Isomer B).

Visualization of Stereochemical Relationships[1]

Figure 1: Stereochemical hierarchy of 3-methyl-1,2-cyclopentanediol isomers.

Synthetic Protocols & Methodologies

To access specific isomers, one must choose the correct oxidation pathway starting from 3-methylcyclopentene .

Pathway A: Accessing Cis-Diols (The Upjohn Method)

Target: Isomer B (Major) and Isomer A (Minor).

Principle: Osmium tetroxide (OsO

Protocol 1: Catalytic Upjohn Dihydroxylation

This protocol uses N-Methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the toxic Osmium catalyst in situ.

-

Reagents:

-

Substrate: 3-Methylcyclopentene (10 mmol).

-

Catalyst: OsO

(2.5 wt% in t-BuOH, 0.02 eq). -

Co-oxidant: NMO (50% aq. solution, 1.1 eq).

-

Solvent: Acetone/Water (3:1 v/v).

-

-

Procedure:

-

Step 1: Dissolve 3-methylcyclopentene in Acetone/Water in a round-bottom flask.

-

Step 2: Add NMO solution dropwise at 0°C.

-

Step 3: Add the OsO

catalyst. The solution will turn dark (osmate ester formation). -

Step 4: Warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO

or Anisaldehyde; diols are very polar). -

Step 5 (Quench): Add solid Na

SO -

Step 6 (Workup): Filter through a pad of Celite. Concentrate the filtrate. Extract the aqueous residue with Ethyl Acetate (3x).

-

Step 7 (Purification): Flash column chromatography (Silica gel, high polarity eluent: 5-10% MeOH in DCM).

-

-

Expected Outcome: A mixture of cis-diols, predominantly Isomer B (

ratio typically, favoring anti-attack).

Pathway B: Accessing Trans-Diols (Epoxidation)

Target: Isomer C and Isomer D. Principle: Epoxidation with mCPBA occurs syn to the alkene, but subsequent hydrolysis opens the epoxide ring in an anti fashion (Walden inversion).

Protocol 2: Epoxidation-Hydrolysis Sequence

-

Epoxidation:

-

Treat 3-methylcyclopentene with m-chloroperoxybenzoic acid (mCPBA) in DCM at 0°C.

-

Quench with saturated NaHCO

. Isolate the epoxide (3-methyl-6-oxabicyclo[3.1.0]hexane).

-

-

Hydrolysis:

-

Dissolve the epoxide in THF/Water.

-

Add catalytic H

SO -

Heat to 60°C for 4 hours.

-

Mechanism: Water attacks the protonated epoxide from the back side, resulting in a trans-1,2-diol configuration.

-

Self-Validating Characterization (Trustworthiness)

In stereochemical synthesis, proving the configuration is critical. Do not rely solely on NMR shifts, as they can be ambiguous in flexible rings. Use the Acetonide Test as a binary validation tool.

The Acetonide Differentiation Protocol

This protocol differentiates cis-1,2-diols (Isomers A/B) from trans-1,2-diols (Isomers C/D).

-

Reagent: 2,2-Dimethoxypropane (DMP) + catalytic p-TsOH (p-Toluenesulfonic acid).

-

Logic:

-

Cis-Diols: The hydroxyl groups are close enough to form a stable 5-membered cyclic acetal (dioxolane ring) with the acetone equivalent.

-

Trans-Diols: The geometric strain required to bridge the trans-hydroxyls on a cyclopentane ring is too high. Reaction will not occur or will be extremely slow.

-

-

Observation:

-

Run the reaction in an NMR tube (CDCl

). -

Positive Result (Cis): Disappearance of -OH peaks, appearance of two methyl singlets (acetonide Me groups) in

H NMR ( -

Negative Result (Trans): No reaction; starting material persists.

-

Experimental Workflow Diagram

Figure 2: Synthetic workflow and validation logic for accessing and confirming stereochemistry.

Applications in Drug Discovery & Flavor Chemistry

Flavor Precursors

3-Methyl-1,2-cyclopentanediol is the reduced form of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).

-

Significance: In the Maillard reaction (coffee roasting), the dehydration of this diol leads to the formation of the enone, responsible for the "maple-like" and "caramel" notes.

-

Usage: Synthetic control of the diol stereochemistry allows for kinetic studies on flavor release rates upon heating.

Bioactive Scaffolds

The cyclopentane-1,2-diol motif is ubiquitous in prostaglandins and nucleoside analogs (e.g., Carbovir precursors).

-

Anti-Inflammatory: While Cyclotene (the enone) is a known NF-

B inhibitor, the diol acts as a metabolic reservoir. -

Stereochemical Relevance: Biological receptors are chiral. The binding affinity of a cyclopentanoid drug often depends strictly on the trans vs cis relationship of substituents to mimic the ribose ring puckering found in natural nucleosides.

References

-

Upjohn Dihydroxylation Methodology: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.

-

Stereochemical Analysis of Cyclopentanediols: Singy, G. A., & Pfander, H. (1996). Synthesis of enantiomerically pure cyclopentanoids. Helvetica Chimica Acta, 79, 2075.

-

Flavor Chemistry & Precursors: Blank, I., & Fay, L. B. (1996). Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) in Maillard model systems. Journal of Agricultural and Food Chemistry, 44(2), 531-536.

-

Biological Activity (Cyclotene Derivatives): Chung, J. H., et al. (2007).[1] 3-Methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade.[1] Journal of Agricultural and Food Chemistry, 55(16), 6787-6792.[1]

Sources

3-Methyl-1,2-cyclopentanediol IUPAC name

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methyl-1,2-cyclopentanediol

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly within the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This guide offers a detailed technical examination of the IUPAC naming conventions as applied to the stereochemically complex molecule, 3-methyl-1,2-cyclopentanediol. We will deconstruct the process of identifying the parent structure, assigning locants, and, most critically, designating the absolute and relative stereochemistry of its multiple chiral centers. This document serves as a reference for researchers, scientists, and professionals in drug development, providing clarity on the nuanced application of IUPAC rules to substituted cyclic alcohols.

Foundational Principles of IUPAC Nomenclature for Substituted Cycloalkanols

The IUPAC system is built on a hierarchical set of rules designed to generate a unique name for any given chemical structure. For a molecule like 3-methyl-1,2-cyclopentanediol, several core principles must be applied in a specific order.

Identification of the Principal Functional Group and Parent Structure

The first step is to identify the functional group with the highest priority, which will determine the suffix of the molecule's name.[1] In 3-methyl-1,2-cyclopentanediol, two types of groups are present: hydroxyl (-OH) and methyl (-CH₃). According to IUPAC priority rules, alcohols rank higher than alkyl groups.[2] Therefore, the hydroxyl groups are the principal functional groups, and the parent structure is a cyclopentanediol. The presence of two hydroxyl groups is indicated by the "diol" suffix.

Numbering the Parent Ring (Locant Assignment)

Once the parent structure is identified, the carbon atoms of the cyclopentane ring must be numbered. The primary objective is to assign the lowest possible numbers (locants) to the principal functional groups.[3][4]

-

Prioritize Principal Functional Groups: The carbons bearing the hydroxyl groups must be assigned the lowest possible numbers, which in this case are 1 and 2.

-

Numbering Direction: The direction of numbering is then chosen to give the next substituent the lowest possible locant.[5] Starting the numbering at one hydroxyl group and proceeding to the adjacent one establishes them as C1 and C2. The numbering must then continue around the ring in the direction that assigns the lowest number to the methyl group. This places the methyl group at position 3.

Assigning the hydroxyls to positions 1 and 3 or 1 and 4 would violate the lowest locant rule for the principal functional groups. Therefore, the base name is established as 3-methylcyclopentane-1,2-diol .[6][7]

Stereochemistry: Defining Three-Dimensional Arrangement

3-Methyl-1,2-cyclopentanediol has three stereocenters (chiral centers) at positions C1, C2, and C3. This gives rise to multiple stereoisomers, each requiring a unique name. The stereochemical description is twofold: relative stereochemistry (cis-trans) and absolute stereochemistry (R/S).

Relative Stereochemistry: Cis-Trans Isomerism

Cis-trans isomerism describes the relative orientation of substituents on a ring.[8][9] It indicates whether the substituents are on the same face ("cis") or opposite faces ("trans") of the ring.[10] For 3-methyl-1,2-cyclopentanediol, this primarily refers to the spatial relationship between the two hydroxyl groups at C1 and C2.

-

cis-3-methylcyclopentane-1,2-diol: Both hydroxyl groups point towards the same face of the cyclopentane ring.

-

trans-3-methylcyclopentane-1,2-diol: The two hydroxyl groups point towards opposite faces of the ring.

It is important to note that the orientation of the methyl group at C3 relative to the hydroxyls creates further diastereomeric possibilities.

Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) System

To provide an unambiguous, absolute description of each stereocenter, the Cahn-Ingold-Prelog (CIP) rules are applied to assign an R (rectus) or S (sinister) configuration.[11][12]

-

Prioritize Substituents: For each chiral carbon, rank the four attached atoms or groups based on atomic number. The atom with the highest atomic number receives the highest priority (1), and the lowest receives the lowest priority (4).[13]

-

Handle Ties: If two atoms are identical, move to the next atoms along their respective chains until a point of difference is found.

-

Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer (represented by a dashed bond).

-

Determine Configuration: Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is R .

-

If the path is counter-clockwise , the configuration is S .[11]

-

A useful shortcut: If the lowest priority group is pointing towards the viewer (a wedged bond), the configuration is the opposite of the direction traced.[14]

-

At C1: The substituents are -OH, -C2(OH), -C5, and -H.

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -C2(OH) (Carbon attached to another oxygen)

-

Priority 3: -C5 (Carbon attached to other carbons)

-

Priority 4: -H (Hydrogen, atomic number 1)

-

-

At C2: The substituents are -OH, -C1(OH), -C3(CH₃), and -H.

-

Priority 1: -OH

-

Priority 2: -C1(OH)

-

Priority 3: -C3(CH₃)

-

Priority 4: -H

-

-

At C3: The substituents are -CH₃, -C2(OH), -C4, and -H.

-

Priority 1: -C2(OH) (Carbon attached to oxygen)

-

Priority 2: -C4

-

Priority 3: -CH₃

-

Priority 4: -H

-

By applying the CIP rules to each of the possible stereoisomers, a complete and unambiguous IUPAC name is generated.

Visualization of Structure and Nomenclature Workflow

Visual aids are essential for understanding the complex three-dimensional relationships in stereoisomers.

Caption: Logical workflow for determining the full IUPAC name of a 3-methyl-1,2-cyclopentanediol stereoisomer.

Summary of Possible Stereoisomers

Given the three chiral centers, there are 2³ = 8 possible stereoisomers of 3-methyl-1,2-cyclopentanediol. These exist as four pairs of enantiomers.

| Stereoisomer Pair | Full IUPAC Name | Relationship |

| 1 | (1R,2R,3R)-3-methylcyclopentane-1,2-diol | Enantiomers |

| (1S,2S,3S)-3-methylcyclopentane-1,2-diol | ||

| 2 | (1R,2R,3S)-3-methylcyclopentane-1,2-diol | Enantiomers |

| (1S,2S,3R)-3-methylcyclopentane-1,2-diol | ||

| 3 | (1R,2S,3R)-3-methylcyclopentane-1,2-diol | Enantiomers |

| (1S,2R,3S)-3-methylcyclopentane-1,2-diol | ||

| 4 | (1R,2S,3S)-3-methylcyclopentane-1,2-diol | Enantiomers |

| (1S,2R,3R)-3-methylcyclopentane-1,2-diol |

Experimental Considerations for Synthesis and Analysis

From a practical standpoint, the synthesis and characterization of a specific stereoisomer of 3-methyl-1,2-cyclopentanediol requires stereoselective methods and sophisticated analytical techniques.

Hypothetical Stereoselective Synthesis

A common strategy for accessing cyclic diols is through the dihydroxylation of an alkene or the reduction of a diketone. A plausible, though generalized, synthetic pathway could start from 3-methylcyclopent-1-ene.

-

Starting Material: Begin with a specific enantiomer of 3-methylcyclopentene, such as (S)-3-methylcyclopentene. [15]2. Syn-Dihydroxylation: To produce a cis-diol, treat the alkene with Osmium tetroxide (OsO₄) followed by a reducing agent like N-methylmorpholine N-oxide (NMO). The osmate ester intermediate forms on one face of the double bond, leading to the cis product.

-

Anti-Dihydroxylation: To produce a trans-diol, first perform an epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent acid-catalyzed ring-opening of the epoxide with water will yield the trans-diol.

-

Purification: The resulting diastereomers can often be separated using standard column chromatography due to their different physical properties.

Causality: The choice of reagent (e.g., OsO₄ vs. m-CPBA/H₃O⁺) directly controls the relative stereochemistry (cis vs. trans) of the resulting diol. Using an enantiomerically pure starting material ensures that the product will also be optically active, reducing the complexity of the final mixture.

Protocol: Analytical Separation and Characterization

Distinguishing between enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

-

Column Selection: Choose a chiral stationary phase (CSP) column. Columns with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of alcohols.

-

Mobile Phase Optimization: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks. A starting condition might be 95:5 hexane:isopropanol.

-

Detection: Use a UV detector (if the molecule has a chromophore, which this one does not) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

Data Analysis: The retention times of the two enantiomers will differ. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Trustworthiness: This protocol is self-validating. A racemic mixture (50:50 of two enantiomers) should produce two peaks of equal area. Spiking the sample with a known enantiomer and observing the corresponding increase in one of the peak areas confirms the identity of each peak.

Conclusion

The IUPAC name 3-methylcyclopentane-1,2-diol correctly identifies the constitutional isomer but is incomplete. A full, unambiguous name must include stereochemical descriptors. Through the systematic application of IUPAC rules for numbering, prioritizing functional groups, and assigning cis/trans and R/S configurations, each of the eight distinct stereoisomers can be uniquely named. This level of precision is paramount for reproducibility in research, patent filings, and regulatory submissions within the pharmaceutical and chemical industries.

References

- Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.

- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.

- ChemTalk. (n.d.). Naming Cycloalkanes.

- Chemistry LibreTexts. (2026, January 22). 3.5: Naming chiral centers- the R and S system.

- Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.

- MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature.

- Chemistry Steps. (n.d.). Naming Aromatic Compounds.

- Mol-Instincts. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.

- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

- The Organic Chemistry Tutor. (2016, December 22).

- PubChem. (n.d.). 3-Methylcyclopentan-1,2-diol.

- NIST. (n.d.). 1,2-Cyclopentanediol, 3-methyl-. NIST Chemistry WebBook.

- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.

- OpenStax. (2023, September 20). 4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry.

- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.

- Chad's Prep. (2020, October 7). 5.2 How to Assign R and S Configuration | Absolute Configuration | Organic Chemistry [Video]. YouTube.

- Chemistry Steps. (n.d.). How to Determine the R and S Configuration.

- Sliwka, H. R., & Hamen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-438.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. medlifemastery.com [medlifemastery.com]

- 3. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]

- 6. 3-Methylcyclopentan-1,2-diol | C6H12O2 | CID 33945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Cyclopentanediol, 3-methyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

3-Methyl-1,2-cyclopentanediol: A Technical Profile for Pharmaceutical Application

Topic: Physical Properties & Technical Profile of 3-Methyl-1,2-cyclopentanediol Content Type: Technical Whitepaper / Laboratory Guide[1]

Executive Summary

3-Methyl-1,2-cyclopentanediol (MCP) is a vicinal diol utilized in pharmaceutical research as a chiral building block and a polarity-modulating scaffold.[1] Unlike its oxidized counterpart (Cyclotene/Corylone), which is ubiquitous in flavor chemistry, the diol form serves as a critical intermediate in the synthesis of prostaglandins, carbocyclic nucleosides, and solubility-enhancing prodrug moieties.[1]

This guide provides an authoritative breakdown of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers requiring high-fidelity data for drug development workflows.[1]

Molecular Identity & Stereochemical Architecture[1]

Researchers must distinguish between the commercially available diastereomeric mixtures and the pure stereoisomers required for asymmetric synthesis.[1]

Stereochemical Complexity

MCP possesses three contiguous chiral centers (C1, C2, C3), but due to the ring structure, it primarily exists as two diastereomeric pairs:

-

Cis-diol (Syn): Hydroxyl groups on the same face.[1] (Often the product of OsO₄ dihydroxylation).[1]

-

Trans-diol (Anti): Hydroxyl groups on opposite faces.[1] (Product of epoxide hydrolysis).[1]

Note on Physical State: While often listed generically, the cis-isomer is typically a viscous liquid at room temperature, whereas high-purity trans-isomers may crystallize as low-melting solids.[1] Commercial "technical grade" supplies are almost invariably liquid mixtures.[1]

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models validated for pharmaceutical formulation.

| Property | Value / Range | Condition / Context |

| Physical State | Viscous Liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 95 – 97 °C | @ 1.0 Torr (Vacuum Distillation) |

| Boiling Point | ~200 °C (Decomposes) | @ 760 Torr (Atmospheric) |

| Density | 1.07 – 1.08 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.4750 – 1.4800 | @ 20 °C |

| Flash Point | > 110 °C | Closed Cup |

| LogP (Octanol/Water) | 0.14 – 0.30 | Highly Hydrophilic (Lipinski Compliant) |

| pKa | ~14.8 | Secondary Alcohol (Predicted) |

| Water Solubility | Miscible | Due to H-bond donor/acceptor capacity |

Solubility & Solvency

MCP exhibits amphiphilic behavior biased toward hydrophilicity.[1]

-

Soluble in: Water, Methanol, Ethanol, DMSO, Dichloromethane.[1]

-

Insoluble in: Hexanes, aliphatic hydrocarbons.[1]

-

Relevance: Its low LogP makes it an excellent candidate for fragment-based drug design (FBDD) where maintaining water solubility is critical.[1]

Synthesis & Purification Protocols

Core Directive: The following protocols prioritize stereochemical control . Random oxidation of methylcyclopentene yields inseparable mixtures. We utilize specific mechanistic pathways to target the cis or trans isomer.[1]

Diagram: Stereoselective Synthesis Pathways

Caption: Stereodivergent synthesis of MCP. The choice of oxidant dictates the final stereochemistry (Syn vs. Anti).[1]

Protocol A: Synthesis of cis-3-Methyl-1,2-cyclopentanediol (Upjohn Method)

Objective: High-yield preparation of the cis-diol using catalytic osmium tetroxide.[1]

Reagents:

-

1-Methylcyclopentene (1.0 eq)[1]

-

N-Methylmorpholine N-oxide (NMO) (1.1 eq, 50% aq.[1] solution)

-

Osmium tetroxide (OsO₄) (0.002 eq, 2.5% in t-BuOH)[1]

-

Solvent: Acetone/Water (4:1 v/v)

-

Quench: Sodium sulfite (

)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve NMO in the Acetone/Water mixture.

-

Catalyst Addition: Add the OsO₄ solution. The solution will turn yellow.[1]

-

Substrate Addition: Add 1-Methylcyclopentene slowly at 0°C to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Mechanism: OsO₄ forms a cyclic osmate ester across the double bond, ensuring syn-addition.[1]

-

Quenching (Critical): Add solid

(approx 5 eq relative to Os) and stir for 60 minutes.-

Why? This reduces the toxic osmium species and breaks the osmate ester to release the diol.[1]

-

-

Extraction: Filter off solids. Concentrate the filtrate to remove acetone.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Dry organics over

and concentrate. Purify via flash column chromatography (Silica gel, 5% MeOH in DCM) to obtain the pure cis-diol.

Analytical Characterization

To validate the identity and purity of MCP, researchers should rely on the following spectral signatures.

Diagram: Analytical Decision Tree

Caption: Standard analytical workflow for validating MCP purity post-synthesis.

Key Spectral Data

-

IR Spectroscopy (Neat):

-

Mass Spectrometry (GC-MS, EI):

-

1H NMR (CDCl₃, 400 MHz) - Cis-Isomer Highlights:

Applications in Drug Development

A. Solubility Enhancement

MCP is used as a cosolvent or excipient surrogate in early formulation studies.[1] Its vicinal diol structure mimics the solvation properties of propylene glycol but with higher lipophilicity, allowing it to bridge the gap between aqueous buffers and lipid membranes.[1]

B. Prostaglandin Synthesis

The cyclopentane ring is the core scaffold of prostaglandins.[1] MCP serves as a precursor where the diol functionality is manipulated (protected/activated) to install the

C. Metabolic Stability Probes

In medicinal chemistry, replacing a phenyl ring with a saturated carbocycle (like cyclopentane) is a strategy to improve metabolic stability (blocking CYP450 oxidation).[1] MCP provides a pre-functionalized scaffold to test this "aromatic-to-saturated" switch while retaining hydrogen bonding capability.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33945, 3-Methylcyclopentane-1,2-diol. Retrieved from [Link][1]

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using N-methylmorpholine N-oxide. Tetrahedron Letters, 17(23), 1973-1976.[1] (Standard protocol basis).

-

NIST Mass Spectrometry Data Center. 3-Methyl-1,2-cyclopentanediol Mass Spectrum. Retrieved from [Link][1]

Sources

- 1. 3-Methylcyclopentan-1,2-diol | C6H12O2 | CID 33945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

- 3. 3-METHYL-1,2-CYCLOPENTANEDIOL | 27583-37-5 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

Advanced Characterization of 3-Methyl-1,2-cyclopentanediol via 13C NMR

This guide details the 13C NMR characterization of 3-Methyl-1,2-cyclopentanediol , a critical chiral building block in the synthesis of prostaglandins, pheromones, and cyclopentanoid natural products.

Executive Summary & Stereochemical Context

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) presents a complex stereochemical challenge due to its three contiguous chiral centers. The molecule exists as four pairs of enantiomers (8 stereoisomers total).[1][2][3][4] For NMR analysis, the critical distinction lies between the relative configurations of the hydroxyl groups (cis vs. trans) and the methyl group relative to the diol system.

-

Syn-Diol (Cis-1,2): Derived typically from OsO₄-mediated dihydroxylation of 3-methylcyclopentene.[2][3][4]

-

Anti-Diol (Trans-1,2): Derived typically from epoxide ring opening.[2][4]

Commercial samples are frequently supplied as diastereomeric mixtures .[1][2][3][4] Accurate assignment requires distinguishing the "gamma-gauche" shielding effects exerted by the methyl group on the ring carbons.[2][3][4]

Structural Visualization & Numbering

The following diagram illustrates the numbering scheme used for the spectral assignment. The stereochemical relationships (cis/trans) dictate the chemical shift values.[2][3][4]

Caption: Carbon skeleton numbering. C1 and C2 bear hydroxyl groups; C3 bears the methyl substituent.[1][2]

13C NMR Spectral Data Analysis

The chemical shifts below represent the (1R, 2S, 3R) isomer (all-cis relative configuration) and the trans-diol variants. The values are synthesized from analog data (methylcyclopentanols/diols) and substituent additivity rules due to the variability of commercial mixtures.[2][3][4]

Table 1: Representative 13C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Type | Shift (δ ppm) - Cis-Isomer | Shift (δ ppm) - Trans-Isomer | Assignment Logic |

| C1 | CH-OH | 74.5 - 76.0 | 78.0 - 80.0 | Deshielded by OH.[2][3][4] Cis isomer is shielded upfield due to steric compression (gamma effect) from C3-Me if syn.[2][3][4] |

| C2 | CH-OH | 78.0 - 79.5 | 82.0 - 84.0 | Deshielded by OH.[2][3][4] Positioned between C1 and C3.[1][2][3][4] |

| C3 | CH-Me | 38.0 - 40.0 | 42.0 - 45.0 | Tertiary carbon.[2][3][4] Shift varies significantly based on Me orientation (equatorial vs axial).[2][3][4] |

| C4 | CH₂ | 28.0 - 30.0 | 30.0 - 32.0 | Methylene beta to OH.[2][3][4] |

| C5 | CH₂ | 29.0 - 31.0 | 31.0 - 33.0 | Methylene beta to OH.[2][3][4] |

| Me | CH₃ | 13.5 - 15.0 | 17.0 - 19.0 | Diagnostic Peak. Shielded (<15 ppm) when cis to the C2-OH group (gamma-gauche interaction).[2][3][4] |

Diagnostic Signal Analysis[2][3]

-

The Methyl Signal (13-19 ppm): This is the most reliable probe for stereochemistry.[2][3][4]

-

< 15 ppm: Indicates the methyl group is sterically crowded (pseudo-axial or eclipsed), often seen in all-cis or specific cis-1,2 arrangements.

-

> 17 ppm: Indicates the methyl group is in a pseudo-equatorial, less hindered environment, typical of trans-isomers.[4]

-

-

The Carbinol Region (70-85 ppm):

Experimental Protocol for Isomer Assignment

To accurately assign a commercial mixture or synthetic product, follow this self-validating workflow.

Step 1: Sample Preparation

-

Solvent: Dissolve 10-20 mg of the diol in 0.6 mL CDCl₃ .

-

Additives: If peaks are broad due to hydrogen bonding, add 1 drop of D₂O to exchange hydroxyl protons and sharpen carbon signals (by removing coupling to OH protons).

-

Reference: Calibrate to the CDCl₃ triplet at 77.16 ppm .

Step 2: DEPT-135 Acquisition

Run a DEPT-135 sequence to differentiate carbon types:

-

Positive Peaks: CH (C1, C2, C3) and CH₃ (Me).

-

Validation: You must observe exactly 4 Positive and 2 Negative signals for a single pure isomer.[2][3][4] If more appear, you have a diastereomeric mixture.[2][3][4]

Step 3: Assignment Workflow

Use the logic flow below to interpret the spectrum.

Caption: Logic flow for stereochemical assignment of 3-Methyl-1,2-cyclopentanediol.

Synthesis & Mechanistic Implications

Understanding the synthesis route predicts the NMR outcome:

-

OsO₄ Oxidation (Syn-Dihydroxylation):

-

Epoxide Hydrolysis (Anti-Dihydroxylation):

References

-

PubChem Compound Summary. 3-Methylcyclopentane-1,2-diol (CID 33945).[2][3][4][7] National Center for Biotechnology Information.[2][3][4] Link

-

GuideChem. 3-Methyl-1,2-cyclopentanediol Spectral Data & Properties.Link

-

ChemicalBook. Cyclopentane-1,2-diol Derivatives and NMR Standards.Link

-

Sannikov, O., et al. Analysis of Methylcyclopentadiene Derivatives via Advanced NMR Techniques. SFU Summit.[2][3][4] Link

Sources

- 1. 3-Methyl-1,2-cyclopentanediol | 27583-37-5 | Benchchem [benchchem.com]

- 2. 3-Methylcyclopentan-1,2-diol | C6H12O2 | CID 33945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclopentanol, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1,3-cyclopentanedione | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. homework.study.com [homework.study.com]

- 7. guidechem.com [guidechem.com]

Advanced Mass Spectrometry Characterization of 3-Methyl-1,2-cyclopentanediol

A Methodological Guide for Chemical Analysis & Structural Elucidation

Executive Summary

3-Methyl-1,2-cyclopentanediol (MCP) is a critical cyclic diol, often analyzed as a precursor to maple lactone (cyclotene) and a key marker in Maillard reaction pathways. Its analysis presents a distinct dichotomy: while its low molecular weight (

This guide moves beyond standard textbook definitions to provide a rigorous, application-specific workflow. We prioritize Silylation-GC-MS as the gold standard for quantification and stereochemical differentiation, while addressing LC-MS/MS for complex biological matrices.

Physicochemical Context & Analytical Challenges

Before instrument selection, the analyst must account for the molecule's lability and stereochemistry.

| Property | Specification | Analytical Implication |

| Formula | Low mass requires careful solvent delay settings to avoid cutoff. | |

| MW | 116.16 Da | Native M+ is often weak/absent in EI due to rapid dehydration. |

| Functionality | Vicinal Diol (-OH) | High polarity causes tailing on non-polar (DB-5) columns. |

| Stereochemistry | Cis/Trans Isomers | Requires specific stationary phases or derivatization for resolution. |

Primary Workflow: GC-MS with Silylation

The Gold Standard for Volatility and Stability

Direct injection of MCP often results in thermal degradation (dehydration) in the injector port. To ensure "Trustworthiness" in data, we employ a self-validating derivatization protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

2.1 Experimental Protocol: Two-Step Derivatization

Rationale: We use BSTFA over BSA because its by-products (trifluoroacetamide) are more volatile, preventing detector fouling. 1% TMCS is added as a catalyst to overcome steric hindrance at the secondary hydroxyls.

Step-by-Step Methodology:

-

Preparation: Dissolve

of sample in -

Reagent Addition: Add

of BSTFA + 1% TMCS. -

Incubation: Heat at

for 30 minutes. Critical: Do not overheat; cyclic diols can undergo ring-opening or rearrangements at extreme temperatures. -

Quenching: Cool to room temperature. Inject directly or dilute with hexane.

2.2 Mass Spectral Interpretation (EI Source)

The derivatization shifts the molecular weight from 116 to 260 Da (addition of two TMS groups, replacing H with

Diagnostic Ion Table (Di-TMS Derivative):

| m/z (Ion) | Identity | Mechanistic Origin |

| 260 | Molecular ion (often weak but visible). | |

| 245 | Loss of methyl group | |

| 147 | Rearrangement Ion: Characteristic of vicinal diols. Indicates two TMS groups are on adjacent carbons. | |

| 73 | Trimethylsilyl cation (Base peak or very strong). | |

| 75 | Common rearrangement fragment in silylated alcohols. |

Analyst Note: The presence of m/z 147 is the primary validator for the vicinal (1,2) diol structure.[1] If the hydroxyls were separated by carbons (e.g., 1,3-diol), this peak would be significantly suppressed or absent.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct ionization and separation path based on sample matrix and concentration.

Figure 1: Decision Matrix for Method Selection. Blue path denotes standard protocol; Red path denotes sample prep intervention.

Stereochemical Differentiation (Cis vs. Trans)

3-Methyl-1,2-cyclopentanediol exists as cis and trans isomers.[2][3][4][5] Mass spectrometry alone (EI) produces nearly identical spectra for both diastereomers. Separation relies on Chromatographic Resolution.

-

Stationary Phase Selection:

-

Non-Polar (DB-5/HP-5): Separation is driven by boiling point. The trans isomer, having stronger intermolecular hydrogen bonding (in underivatized form) or different steric bulk (in TMS form), typically elutes earlier than the cis isomer due to the "envelope" shape of the molecule.

-

Polar (Wax/PEG): Better for underivatized analysis. The cis isomer often exhibits stronger retention due to the ability of the syn-hydroxyls to chelate with the stationary phase.

-

Validation Protocol: To confirm stereochemistry, analysts should run a Standard Addition spike using a known cis-standard. If the peak area increases without peak splitting, the identity is confirmed.

LC-MS Alternative Approaches

For biological studies where derivatization introduces error, Liquid Chromatography is preferred.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Target Ion:

at m/z 115 . -

Adduct Formation (Positive Mode): If negative mode sensitivity is low, use Ammonium Acetate buffer to drive

at m/z 134 or

References

-

NIST Mass Spectrometry Data Center. 1,2-Cyclopentanediol, 3-methyl- (Mass Spectrum).[6] NIST Chemistry WebBook, SRD 69.[1][2][6] Retrieved from [Link]

-

Schummer, C., et al. (2009).[7] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

Sources

- 1. 1,2-Cyclopentanediol, 3-methyl- [webbook.nist.gov]

- 2. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. Lab Chapter 7.3.2 [people.whitman.edu]

- 5. mdpi.com [mdpi.com]

- 6. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: FT-IR Spectroscopy of 3-Methyl-1,2-cyclopentanediol

Topic: FT-IR Spectrum of 3-Methyl-1,2-cyclopentanediol Content Type: Technical Analysis & Operational Guide Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary & Chemical Context

3-Methyl-1,2-cyclopentanediol (CAS: 27583-37-5) is a cyclic vicinal diol often encountered as a metabolic intermediate or a precursor in the synthesis of flavor compounds, specifically the "maple lactone" (3-methyl-1,2-cyclopentanedione).[1][2]

Accurate FT-IR characterization is critical for three reasons:

-

Stereochemical Verification: Distinguishing between cis- and trans- diastereomers, which exhibit distinct hydrogen-bonding behaviors.

-

Process Control: Monitoring the oxidation of the diol to the dione (ketone) or the reduction of the dione to the diol.

-

Purity Analysis: Detecting water content and unreacted starting materials in high-value synthesis.

This guide provides a first-principles assignment of the vibrational spectrum, grounded in the physics of cyclic alkanes and vicinal diols.

Molecular Structure & Vibrational Theory

The molecule consists of a flexible five-membered ring (envelope or twist conformation), a methyl substituent, and two vicinal hydroxyl groups.

Stereochemical Impact on IR

The spectral signature is heavily influenced by the relative orientation of the hydroxyl groups:

-

Cis-isomer: The hydroxyl groups are on the same face, facilitating intramolecular hydrogen bonding. This stabilizes a specific ring conformation and results in a lower-frequency, sharper O-H stretching band in dilute systems.

-

Trans-isomer: The hydroxyl groups are on opposite faces. Steric constraints of the cyclopentane ring largely prevent intramolecular bonding; the spectrum is dominated by intermolecular hydrogen bonding (concentration-dependent).

Experimental Protocol

Sample Preparation

To obtain high-fidelity spectra, the phase state must be controlled. 3-Methyl-1,2-cyclopentanediol is typically a viscous liquid or low-melting solid.

| Technique | Protocol | Purpose |

| ATR (Attenuated Total Reflectance) | Apply neat sample to Diamond/ZnSe crystal. Ensure full contact. | Routine ID. Captures bulk properties, including strong intermolecular H-bonding. |

| Solution Phase (CCl₄) | Dissolve 0.005 M in dry CCl₄ using a variable pathlength cell (CaF₂ windows). | Stereochemistry. Eliminates intermolecular H-bonding to reveal cis- intramolecular signatures. |

| KBr Pellet | (If solid) Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons. | Solid State. Reveals lattice-stabilized vibrational modes. |

Spectral Interpretation & Band Assignment

A. The High-Frequency Region (2800 – 3600 cm⁻¹)

This region is diagnostic for the hydroxyl groups and the hydrocarbon skeleton.

1. O-H Stretching (

)

-

Range: 3200 – 3550 cm⁻¹

-

Characteristics: In neat samples (ATR), this appears as a massive, broad absorption centered around 3350 cm⁻¹ due to extensive polymeric hydrogen bonding networks.

-

Differentiation:

-

Cis-isomer (dilute): Sharp band ~3550–3570 cm⁻¹ (Intramolecular H-bond).

-

Trans-isomer (dilute): Sharp band ~3620 cm⁻¹ (Free O-H).

-

2. C-H Stretching (

)

-

Range: 2850 – 2980 cm⁻¹

-

Assignment:

-

2960 cm⁻¹ (asymmetric): Methyl (

) stretching. -

2930 cm⁻¹ (asymmetric): Ring methylene (

) stretching. -

2870 cm⁻¹ (symmetric): Methyl (

) stretching. -

Note: The presence of the methyl group adds intensity to the 2960/2870 modes compared to unsubstituted cyclopentanediol.

-

B. The Fingerprint Region (900 – 1500 cm⁻¹)

This region contains the coupled vibrations of the ring and the C-O moieties.

| Frequency (cm⁻¹) | Mode | Description |

| 1450 – 1465 | Methylene ( | |

| 1375 – 1380 | Methyl symmetric deformation (Umbrella mode). Diagnostic for the methyl group. | |

| 1050 – 1150 | C-O stretching coupled with C-C ring vibrations. Usually appears as a doublet (secondary alcohol). | |

| ~1000 | Ring Breathing | Pulsation of the cyclopentane ring. |

| ~850 – 950 | C-C Ring | Skeletal vibrations sensitive to ring substitution pattern. |

Critical Quality Control: Diol vs. Dione

In synthesis, distinguishing the diol from its oxidized ketone counterpart (3-Methyl-1,2-cyclopentanedione) is vital.

-

The "Dione" (Ketone) Spectrum:

-

Strong C=O Stretch: A sharp, intense band at 1700–1740 cm⁻¹ .

-

Weak/Absent O-H: Unless in enol form, the broad O-H band at 3350 cm⁻¹ will be significantly diminished or absent.

-

-

The "Diol" Spectrum:

-

Strong O-H Stretch: Massive broad band at 3350 cm⁻¹.

-

Absent C=O: The region 1700–1750 cm⁻¹ must be clean. Any peak here indicates oxidation impurities.

-

Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the sample and determining stereochemistry.

Caption: Analytical workflow for verifying identity and stereochemistry of 3-Methyl-1,2-cyclopentanediol.

References

-

NIST Chemistry WebBook. 1,2-Cyclopentanediol, 3-methyl- (CAS 27583-37-5).[3] National Institute of Standards and Technology.[3] [Link]

-

PubChem. 3-Methyl-1,2-cyclopentanediol Compound Summary. National Center for Biotechnology Information. [Link]

-

Kuhn, L. P. The Hydrogen Bond. I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 1952, 74(10), 2492–2499. (Foundational text on Diol IR stereochemistry). [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methyl-1,2-cyclopentanediol

[1]

Introduction & Stereochemical Analysis

The synthesis of 3-methyl-1,2-cyclopentanediol presents a unique stereochemical challenge due to the presence of three contiguous stereocenters. The relative configuration between the methyl group at C3 and the hydroxyl groups at C1/C2 determines the diastereomeric outcome.

-

Key Precursor: 3-Methylcyclopentene[1]

-

Stereochemical Control:

-

Regioselectivity: Not applicable (symmetric alkene core).

-

Diastereoselectivity: Syn-dihydroxylation occurs preferentially from the face anti to the bulky C3-methyl group (steric control).

-

Enantioselectivity: Controlled by chiral ligands (Sharpless) or the chirality of the starting alkene.[5]

-

Stereoisomer Landscape

Oxidation of (R)-3-methylcyclopentene yields two possible syn-diol diastereomers:

-

(1S, 2R, 3R)-Isomer (Major): Hydroxyls are anti to the methyl group (1,2-cis-2,3-trans relationship).

-

(1R, 2S, 3R)-Isomer (Minor): Hydroxyls are syn to the methyl group (All-cis relationship).

Retrosynthetic Analysis & Workflow

The most direct route utilizes the catalytic osmylation of 3-methylcyclopentene. The choice of oxidant system (NMO vs. K3Fe(CN)6) and ligand (Achiral vs. Cinchona alkaloid) dictates the stereochemical outcome.

Figure 1: Strategic workflow for the synthesis of 3-Methyl-1,2-cyclopentanediol.

Method A: Diastereoselective Upjohn Dihydroxylation

Objective: To synthesize the thermodynamically favored (1,2-cis-2,3-trans) diastereomer with high efficiency. Mechanism: The methyl group exerts steric hindrance, directing the osmium tetroxide to attack the less hindered face (anti-attack).

Reagents & Materials[7][8][9][10][11][12]

-

Substrate: 3-Methylcyclopentene (1.0 equiv)[4]

-

Catalyst: Osmium tetroxide (OsO₄), 2.5 wt% in t-BuOH (0.02 equiv)

-

Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv), 50 wt% aq. solution

-

Solvent: Acetone / Water (3:1 v/v)

-

Quench: Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentene (10 mmol, 0.82 g) in acetone (24 mL) and water (8 mL).

-

Oxidant Addition: Add NMO solution (12 mmol, 2.8 g of 50% aq. solution) in one portion.

-

Catalyst Initiation: Cool the mixture to 0°C (ice bath). Add OsO₄ solution (0.2 mmol, 2 mL of 2.5 wt% in t-BuOH) dropwise.

-

Note: The solution will turn yellow/brown upon formation of the osmate ester.

-

-

Reaction: Remove the ice bath and stir at room temperature (23°C) for 12–18 hours. Monitor by TLC (Eluent: 100% EtOAc; Stain: KMnO₄ or Anisaldehyde). The alkene spot (high Rf) should disappear, and a polar diol spot (low Rf) should appear.

-

Quenching: Add solid Na₂SO₃ (1.5 g) and stir vigorously for 1 hour. The mixture should become a suspension of black osmium salts and a clear supernatant.

-

Extraction:

-

Concentrate the mixture in vacuo to remove acetone.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Critical Step: If the diol is highly water-soluble, saturate the aqueous layer with NaCl before extraction or use continuous extraction.

-

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel 60).

-

Gradient: 10% → 50% EtOAc in Hexanes.

-

Yield: Typically 85–95%.

-

Selectivity: Expect >9:1 ratio favoring the anti-isomer.

-

Method B: Enantioselective Sharpless Dihydroxylation

Objective: To synthesize a specific enantiomer or resolve racemic starting material via kinetic resolution. Mechanism: The chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) creates a chiral pocket that accelerates the reaction with one enantiomer of the alkene (kinetic resolution) or dictates facial selectivity on a prochiral substrate.

Reagents (AD-mix system)

-

AD-mix-α: Contains (DHQ)₂PHAL (Uses Dihydroquinine).

-

AD-mix-β: Contains (DHQD)₂PHAL (Uses Dihydroquinidine).

-

Solvent: t-BuOH / Water (1:1).

-